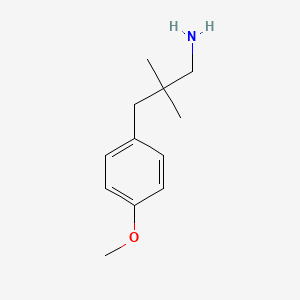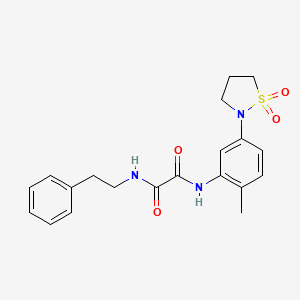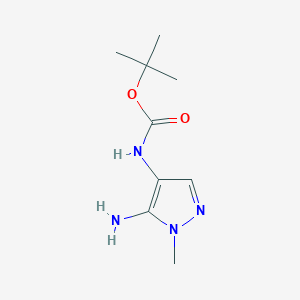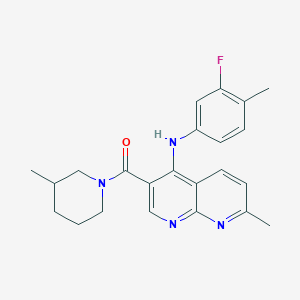
3-(4-Metoxi fenil)-2,2-dimetilpropano-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by a methoxyphenyl group attached to a dimethylpropan-1-amine backbone
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to work directly on smooth muscle within the gastrointestinal tract, possibly affecting calcium channels and muscarinic receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to be metabolized mostly by esterases .
Result of Action
Similar compounds have been found to have anti-inflammatory properties and neuroprotective effects .
Action Environment
Similar compounds have been found to be influenced by the arrangement of the alkyl substituents at the phenol ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by reduction and amination steps . The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation and reducing agents like lithium aluminum hydride for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyamphetamine: Shares the methoxyphenyl group but differs in its overall structure and pharmacological profile.
Venlafaxine: Another compound with a methoxyphenyl group, used as an antidepressant.
Uniqueness
3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAQXPDAQGCYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2543672.png)
![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2543673.png)
![3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B2543675.png)


![4-(3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2543681.png)
